molecular formula C14H10BrNO2 B2427770 2-(2-Bromonaphtho[2,1-b]furan-1-yl)acetamide CAS No. 873856-34-9

2-(2-Bromonaphtho[2,1-b]furan-1-yl)acetamide

Cat. No. B2427770
CAS RN: 873856-34-9
M. Wt: 304.143
InChI Key: DQFIDJYTGHBXNH-UHFFFAOYSA-N
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Description

“2-(2-Bromonaphtho[2,1-b]furan-1-yl)acetamide” is a chemical compound with the molecular formula C14H10BrNO2 . It has a molecular weight of 304.14 . The IUPAC name for this compound is 2-(2-bromonaphtho[2,1-b]furan-1-yl)acetamide .


Molecular Structure Analysis

The InChI code for “2-(2-Bromonaphtho[2,1-b]furan-1-yl)acetamide” is 1S/C14H10BrNO2/c15-14-10(7-12(16)17)13-9-4-2-1-3-8(9)5-6-11(13)18-14/h1-6H,7H2,(H2,16,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Antibacterial Properties: Research has explored the antibacterial activity of 2-(2-bromonaphtho[2,1-b]furan-1-yl)acetamide. While specific studies are limited, further investigations are underway to understand its potential as an antibacterial agent .

Organic Synthesis

Building Block for Heterocyclic Compounds: The bromonaphthofuran moiety in this compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds. Researchers have utilized it to create novel structures with potential biological activities .

properties

IUPAC Name

2-(2-bromobenzo[e][1]benzofuran-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO2/c15-14-10(7-12(16)17)13-9-4-2-1-3-8(9)5-6-11(13)18-14/h1-6H,7H2,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFIDJYTGHBXNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=C(O3)Br)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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